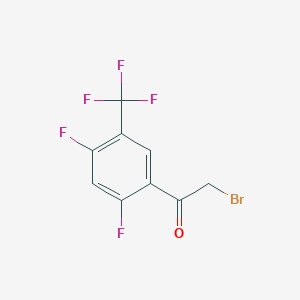![molecular formula C9H7F3N2S B13433262 (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an aminoacetonitrile moiety. The presence of the trifluoromethylsulfanyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylsulfanyl group is introduced to a phenyl ring. This can be achieved using reagents such as trifluoromethylsulfenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonyl group, known for their high NH-acidity and catalytic activity.
Difluoromethylated Compounds: These compounds feature the difluoromethyl group and are used in various chemical reactions and applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is unique due to the presence of both the trifluoromethylsulfanyl group and the aminoacetonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7F3N2S |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1 |
Clé InChI |
GCRYPQGJURZRBT-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)




![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)




